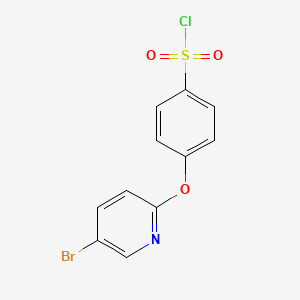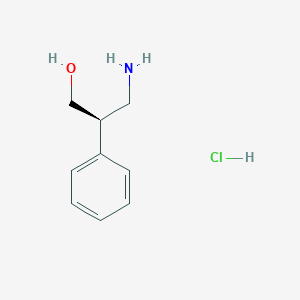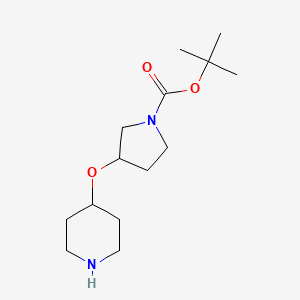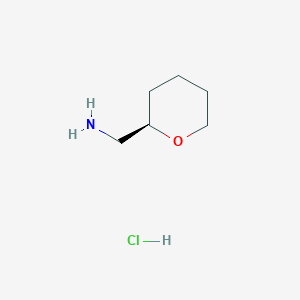
Chlorure de 4-(5-bromo-2-pyridyloxy)benzènesulfonyle
Vue d'ensemble
Description
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C11H7BrClNO3S. It is a sulfonyl chloride derivative that features a brominated pyridine ring and a benzenesulfonyl chloride moiety. This compound is commonly used in organic synthesis, particularly as a coupling agent in various chemical reactions.
Applications De Recherche Scientifique
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride typically involves the reaction of 5-bromo-2-pyridinol with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Bromo-2-pyridinol+Benzenesulfonyl chloride→4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Coupling reactions: It is used as a coupling agent in peptide synthesis and other organic transformations.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Coupling reactions: Reagents such as carboxylic acids and amines are used in the presence of a base to form amide bonds.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
Peptide bonds: Formed through coupling reactions with carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various coupling reactions, where the compound acts as an activating agent for carboxylic acids, facilitating the formation of amide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with a brominated benzene ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: A sulfonyl chloride derivative with a methoxy group on the benzene ring.
Uniqueness
4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is unique due to the presence of both a brominated pyridine ring and a benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and makes it particularly useful in specific organic synthesis applications.
Propriétés
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO3S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18(13,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPZOWBZYLSCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
![Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1403679.png)


![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)



![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)


